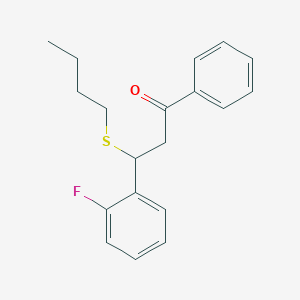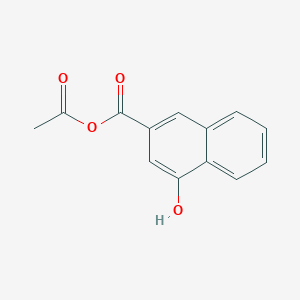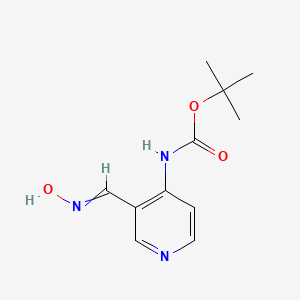
(E)-Tert-butyl 3-((hydroxyimino)methyl)pyridin-4-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-Tert-butyl 3-((hydroxyimino)methyl)pyridin-4-ylcarbamate is a synthetic organic compound that features a pyridine ring substituted with a hydroxyimino group and a tert-butyl carbamate group
Preparation Methods
The synthesis of (E)-Tert-butyl 3-((hydroxyimino)methyl)pyridin-4-ylcarbamate typically involves several steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia.
Introduction of the Hydroxyimino Group: The hydroxyimino group can be introduced via the reaction of the pyridine derivative with hydroxylamine hydrochloride under basic conditions.
Addition of the Tert-butyl Carbamate Group: The final step involves the reaction of the hydroxyimino-pyridine derivative with tert-butyl chloroformate in the presence of a base to form the desired carbamate.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
(E)-Tert-butyl 3-((hydroxyimino)methyl)pyridin-4-ylcarbamate can undergo various chemical reactions:
Oxidation: The hydroxyimino group can be oxidized to form a nitroso or nitro derivative.
Reduction: Reduction of the hydroxyimino group can yield an amine derivative.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions, depending on the substituents present.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium hydroxide.
Scientific Research Applications
(E)-Tert-butyl 3-((hydroxyimino)methyl)pyridin-4-ylcarbamate has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used to study the effects of hydroxyimino and carbamate groups on biological systems, including enzyme inhibition and receptor binding.
Industrial Applications: It can be used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-Tert-butyl 3-((hydroxyimino)methyl)pyridin-4-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds with active site residues, while the carbamate group can interact with hydrophobic pockets. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to (E)-Tert-butyl 3-((hydroxyimino)methyl)pyridin-4-ylcarbamate include:
Tert-butyl N-Hydroxycarbamate: This compound features a similar carbamate group but lacks the pyridine ring and hydroxyimino group.
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: This compound contains a tert-butyl group and a nitrogen-containing heterocycle but differs in the structure of the heterocycle and the presence of a methoxybenzyl group.
(-)-Carvone: Although structurally different, this compound also features a functional group capable of forming hydrogen bonds and has applications in various fields.
The uniqueness of this compound lies in its combination of a pyridine ring, hydroxyimino group, and tert-butyl carbamate group, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C11H15N3O3 |
|---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
tert-butyl N-[3-(hydroxyiminomethyl)pyridin-4-yl]carbamate |
InChI |
InChI=1S/C11H15N3O3/c1-11(2,3)17-10(15)14-9-4-5-12-6-8(9)7-13-16/h4-7,16H,1-3H3,(H,12,14,15) |
InChI Key |
ALSNIZDZQRKBMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=NC=C1)C=NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


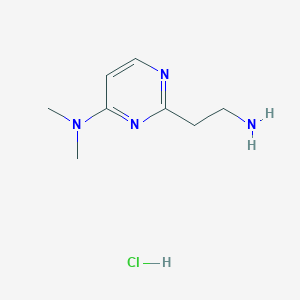
![5-[(1-Methyl-1H-benzimidazol-2-yl)sulfanyl]furan-2-carbaldehyde](/img/structure/B12626053.png)


![11-[(11-Hydroxyundecyl)disulfanyl]undecanoic acid](/img/structure/B12626072.png)
![Hexadecyl 4-[(4-formylphenoxy)methyl]benzoate](/img/structure/B12626079.png)
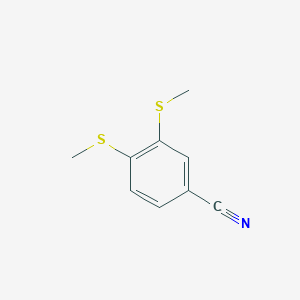
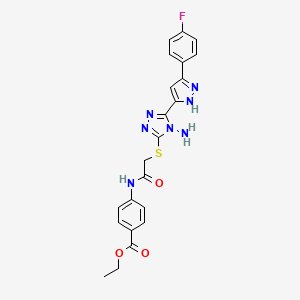
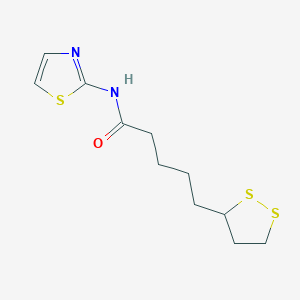
![2-[3-(3-Methylthiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline](/img/structure/B12626101.png)
![4-(4-benzyl-2-oxo-1,3-oxazolidin-3-yl)-3-[(2,6-dichloro-1-fluoro-4-phenylcyclohexa-2,4-dien-1-yl)methyl]-4-oxobutanal](/img/structure/B12626104.png)
![2-(2,3-Dihydroimidazo[1,2-c]quinazolin-5-yl)-1H-indene-1,3(2H)-dione](/img/structure/B12626111.png)
